molecular formula C5H7N3O B1590358 4-Hydrazinylpyridin-2(1H)-one CAS No. 106689-41-2

4-Hydrazinylpyridin-2(1H)-one

Cat. No.: B1590358
CAS No.: 106689-41-2
M. Wt: 125.13 g/mol
InChI Key: ICQHVQJVRZINSO-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O It is characterized by a pyridine ring substituted with a hydrazine group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylpyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-chloropyridine-2(1H)-one+hydrazine hydrateThis compound+HCl\text{4-chloropyridine-2(1H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-chloropyridine-2(1H)-one+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of 4-hydrazinylpyridin-2-ol.

    Substitution: Formation of N-substituted hydrazinylpyridin-2(1H)-one derivatives.

Scientific Research Applications

4-Hydrazinylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.

    Biological Studies: It is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

4-Hydrazinylpyridin-2(1H)-one can be compared with other similar compounds such as:

    4-Aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a hydrazine group.

    4-Hydrazinylpyridine: Lacks the keto group at the 2-position.

    4-Hydrazinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in the presence of both the hydrazine and keto groups, which confer distinct reactivity and coordination properties.

Properties

IUPAC Name

4-hydrazinyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQHVQJVRZINSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544967
Record name 4-Hydrazinylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106689-41-2
Record name 4-Hydrazinylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of hydrazine (8 mL) in DME (40 mL) was added dihydroxypyridine (2.00 g, 18 mmol) and the reaction heated at reflux overnight. The solution was cooled to rt, and the solids removed by filtration. The filtrate was concentrated and the resulting solid crystallized from hot EtOH to afford 4-hydrazinylpyridin-2(1H)-one (1.75 g, 78% yield). LC-MS (ESI) m/z 126 (M+H)+.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-dihydroxypyridine (20.3 g, 183.0 mmol) was added to the mixture of 2-methoxyethanol (400 ml) and 55% solution of hydrazine hydrate (80 ml) at room temperature. The reaction mixture was refluxed under stirring for 24 hours and then concentrated under reduced pressure. The resulting residue was recrystallized with ethanol to give the titled compound as a white solid. (Yield: 88.3%)
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
88.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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